molecular formula C13H12N2O5S2 B120434 Desthiazoximic Acid Ceftiofur CAS No. 80370-59-8

Desthiazoximic Acid Ceftiofur

Cat. No. B120434
CAS RN: 80370-59-8
M. Wt: 340.4 g/mol
InChI Key: ZMPDMYFTSINIIZ-LDYMZIIASA-N
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Description

Desthiazoximic Acid Ceftiofur is a fine chemical that serves as a versatile building block for complex compounds . It is used in the research and development of new drugs as well as for the production of intermediates, reagents, and specialty chemicals . It is also known as (6R,7R)-7-Amino-3-[[[2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 340.38 g/mol, and its formula is C13H12N2O5S2 . The InChI string is InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is an off-white to pale beige solid . The exact physical properties such as melting point, boiling point, and solubility are not detailed in the search results.

Scientific Research Applications

Analysis Methods for Ceftiofur and Metabolites

The development of analytical methods for detecting ceftiofur and its metabolites in biological samples is a significant area of scientific research. Jacobson et al. (2006) presented a simplified method involving direct HPLC injection for determining ceftiofur in bovine plasma, highlighting its suitability for pharmacokinetic studies. This method relies on the cleavage of ceftiofur to desfuroylceftiofur, further stabilized to desfuroylceftiofur acetamide for analysis, demonstrating a practical approach for monitoring ceftiofur levels following therapeutic administration (Jacobson, Martinod, & Cunningham, 2006).

Pharmacokinetics in Various Animal Models

Research on ceftiofur's pharmacokinetics provides insights into its distribution and efficacy across different animal species. Meyer et al. (2009) investigated the pharmacokinetics of intravenous ceftiofur in foals, determining its concentration in body fluids and suggesting dosing recommendations for effective coverage against bacterial pathogens (Meyer et al., 2009). Similarly, Rutjens et al. (2021) developed methods for quantifying ceftiofur and its metabolites in porcine feces, addressing the exposure of gut microbiota to these antimicrobials and their potential impact on antimicrobial resistance (Rutjens, Croubels, Baere, & Devreese, 2021).

Environmental Impact and Antibiotic Resistance

The environmental impact of ceftiofur, particularly its degradation kinetics and potential contribution to antibiotic resistance, is a critical area of study. Li et al. (2011) explored the degradation of ceftiofur in recycled water from a beef farm, revealing the combined processes of hydrolysis and biodegradation influenced by temperature and recycled water content. This study suggests the transformation of ceftiofur into less antimicrobially active products, mitigating its environmental impact (Li, Zheng, Machesky, Yates, & Katterhenry, 2011).

Bacterial Strains Capable of Ceftiofur Degradation

Identifying bacterial strains capable of degrading ceftiofur within the bovine fecal microflora offers insights into natural breakdown processes and resistance mechanisms. Rafii et al. (2009) isolated strains of Bacillus spp., Roseomonas spp., and Azospirillum sp. from bovine feces capable of metabolizing ceftiofur, indicating the role of beta-lactamase-producing bacteria in transforming ceftiofur into non-bactericidal metabolites (Rafii et al., 2009).

Safety and Hazards

The safety data sheet for Ceftiofur suggests that it may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove to fresh air .

Mechanism of Action

Target of Action

Desthiazoximic Acid Ceftiofur is a third-generation cephalosporin antibiotic . The primary targets of this compound are both Gram-positive and Gram-negative bacteria . It is resistant to hydrolysis by beta-lactamase, which makes it effective against a wide range of bacteria .

Mode of Action

This compound interacts with its bacterial targets by inhibiting the synthesis of their cell walls . This results in the formation of defective cell walls, leading to bacterial cell lysis and death . The metabolite desfurolyceftiofur also has antibiotic activity, and the two compounds are measured together to monitor for antibiotic activity in the milk .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis . By inhibiting these pathways, the compound prevents the bacteria from forming a complete and functional cell wall, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound in lactating goats have been studied . The compound is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for subcutaneous and a subcutaneous long-acting formulation, respectively . No concentrations of ceftiofur were found in milk at any sampling time .

Result of Action

The result of this compound’s action is the death of the targeted bacteria . By inhibiting the synthesis of the bacterial cell wall, the compound causes the bacteria to lyse and die .

Action Environment

The action of this compound can be influenced by various environmental factors . For example, the range of minimum inhibitory concentrations (MICs) needed to account for sensitive bacteria, the anaerobic environment, bacterial density, and pH can all affect the compound’s action .

properties

IUPAC Name

(6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDMYFTSINIIZ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459257
Record name Desthiazoximic Acid Ceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80370-59-8
Record name (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80370-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deacyl ceftiofur
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080370598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiazoximic Acid Ceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-amino-3-{[(furan-2-ylcarbonyl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEACYL CEFTIOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DL0V8GF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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